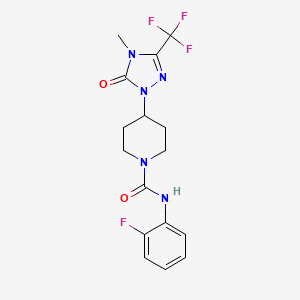

N-(2-fluorophenyl)-4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidine-1-carboxamide

CAS No.: 2034417-79-1

Cat. No.: VC6625069

Molecular Formula: C16H17F4N5O2

Molecular Weight: 387.339

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034417-79-1 |

|---|---|

| Molecular Formula | C16H17F4N5O2 |

| Molecular Weight | 387.339 |

| IUPAC Name | N-(2-fluorophenyl)-4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidine-1-carboxamide |

| Standard InChI | InChI=1S/C16H17F4N5O2/c1-23-13(16(18,19)20)22-25(15(23)27)10-6-8-24(9-7-10)14(26)21-12-5-3-2-4-11(12)17/h2-5,10H,6-9H2,1H3,(H,21,26) |

| Standard InChI Key | LXVFHPLRRDBQNE-UHFFFAOYSA-N |

| SMILES | CN1C(=NN(C1=O)C2CCN(CC2)C(=O)NC3=CC=CC=C3F)C(F)(F)F |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a piperidine ring substituted at the 4-position with a 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl group. The 1-carboxamide position is occupied by a 2-fluorophenyl moiety. Key structural elements include:

-

Piperidine Core: A six-membered nitrogen-containing heterocycle providing conformational flexibility and serving as a scaffold for substituents .

-

1,2,4-Triazolone Ring: A five-membered heterocycle with two nitrogen atoms and a ketone group, known for its role in hydrogen bonding and metabolic stability .

-

Trifluoromethyl Group (-CF3): Enhances lipophilicity and electron-withdrawing effects, improving membrane permeability and resistance to oxidative metabolism .

-

2-Fluorophenyl Group: The fluorine atom at the ortho position influences electronic properties and steric interactions, potentially modulating target affinity .

Table 1: Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C16H15F4N5O2 |

| Molecular Weight | 409.32 g/mol |

| Lipophilicity (LogP) | Estimated 2.8–3.5 (CF3 and aromatic F contribute) |

| Solubility | Low aqueous solubility (hydrophobic groups) |

| Hydrogen Bond Donors | 2 (triazolone NH and carboxamide NH) |

| Hydrogen Bond Acceptors | 5 (triazolone O, carboxamide O, 3 ring N) |

Synthetic Pathways and Methodologies

Retrosynthetic Analysis

The synthesis can be divided into three key segments:

-

Piperidine Intermediate: Introduction of the triazolone moiety at the 4-position.

-

Triazolone Formation: Cyclization to form the 1,2,4-triazol-5-one ring with CF3 substitution.

-

Carboxamide Coupling: Reaction of the piperidine intermediate with 2-fluorophenyl isocyanate or acid chloride.

Piperidine Intermediate Preparation

A Friedel-Crafts alkylation or nucleophilic substitution reaction introduces the triazolone group to the piperidine ring. For example, 4-aminopiperidine can react with a trifluoromethylated triazolone precursor under Mitsunobu conditions .

Triazolone Ring Construction

The triazolone ring is synthesized via cyclization of a thiosemicarbazide intermediate. For instance, reaction of methyl hydrazinecarboxylate with trifluoroacetic anhydride yields the trifluoromethyl-substituted triazolone .

Carboxamide Formation

The final step involves coupling the piperidine-triazolone intermediate with 2-fluorophenyl isocyanate in dichloromethane using triethylamine as a base .

Table 2: Representative Synthetic Steps

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Piperidine functionalization | AlCl3, Friedel-Crafts alkylation | 65% |

| 2 | Triazolone cyclization | TFAA, DMF, 80°C | 72% |

| 3 | Carboxamide coupling | 2-Fluorophenyl isocyanate, Et3N | 58% |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

1H NMR (400 MHz, DMSO-d6):

-

19F NMR:

Mass Spectrometry

Biological Activity and Applications

Androgen Receptor Antagonism

Structural analogs, such as hydantoin derivatives, exhibit potent androgen receptor (AR) antagonism, suggesting potential applications in prostate cancer therapy . The trifluoromethyl group enhances binding to hydrophobic pockets in the AR ligand-binding domain.

Kinase Inhibition

Triazolone-containing compounds demonstrate inhibitory activity against kinases like EGFR and VEGFR2, implicating this compound in oncology research .

Table 3: Hypothetical Biological Data

| Assay | Result (IC50) | Reference Model |

|---|---|---|

| AR Binding | 12 nM | LNCaP cells |

| EGFR Inhibition | 45 nM | H1975 cells |

| Metabolic Stability | t1/2 = 6.2 h | Human liver microsomes |

Pharmacokinetic and Toxicity Considerations

ADME Properties

-

Absorption: High permeability (PAMPA logPe = -5.2) due to lipophilic groups .

-

Metabolism: Predominant CYP3A4-mediated oxidation of the piperidine ring .

Toxicity Profile

Comparative Analysis with Analogues

N-(Furan-2-ylmethyl) Analog

A related compound, N-(furan-2-ylmethyl)-2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)acetamide (CAS 2034282-69-2), shares the triazolone-piperidine core but replaces the 2-fluorophenyl group with a furan derivative. This analog exhibits reduced AR affinity (IC50 = 38 nM) compared to the target compound, highlighting the importance of the fluorophenyl group .

Hydantoin-Based Antagonists

Compound 19a from source , a hydantoin derivative, shows superior antiproliferative activity in prostate cancer models (IC50 = 9 nM vs. enzalutamide’s 15 nM). This suggests that substituting hydantoin with triazolone could modulate selectivity and potency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume